molecular formula C13H13NO3 B1421822 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione CAS No. 96679-45-7

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Cat. No. B1421822
CAS RN: 96679-45-7
M. Wt: 231.25 g/mol
InChI Key: KXTSYQATORYQIH-UHFFFAOYSA-N
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Description

“1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione” is a chemical compound with the empirical formula C13H13NO3 . It is a part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione” includes a pyrrolidine ring, a phenyl group, and a carbonyl group . The molecule has a molecular weight of 231.25 .


Physical And Chemical Properties Analysis

“1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione” is a solid compound . Its SMILES string is O=C(C1=CC=CC=C1)C©N(C2=O)C(CC2)=O .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis of Amino Acids : A study demonstrated an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid using derivatives of pyrrolidine-2,5-dione, yielding excellent results in terms of yield and purity (Cal et al., 2012).
  • Kinetic Studies in Phase-Transfer Catalysis : Research focused on the synthesis of similar pyrrolidine-2,5-dione compounds under solid–liquid phase-transfer catalysis conditions, examining kinetics, reaction mechanisms, and related parameters (Wang & Chen, 2008); (Wang & Chen, 2010).

Solubility and Physical Properties

  • Solubility in Various Solvents : A study determined the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in 14 different solvents, providing valuable data for pharmaceutical and chemical applications (Li et al., 2019).

Pharmaceutical Applications

  • Synthesis and Anticonvulsant Activity : Research involved the synthesis and testing of pyrrolidine-2,5-dione derivatives for anticonvulsant activity, revealing effectiveness in various seizure models (Kamiński et al., 2011).
  • Antimicrobial and Antitubercular Activities : Studies on spiro[pyrrolidin-2,3′-oxindoles] and other pyrrolidine-2,5-dione derivatives have shown potential in antimicrobial and antitubercular applications (Haddad et al., 2015); (Jain et al., 2006).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : A study explored the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel, demonstrating their effectiveness in hydrochloric acid medium (Zarrouk et al., 2015).

Structural Analysis and Computational Studies

Catalysis

  • Catalyst-Free Synthesis in Water : Research on one-pot, three-component condensation reactions in water without catalysts, using benzoyl acetonitrile and derivatives, demonstrates the catalytic potential of these compounds (Rahmati & Khalesi, 2012).

Biological Studies

  • Bioactive Compound Synthesis and Characterization : Studies focused on the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which have potential in biological and medicinal applications (Maftei et al., 2013).

properties

IUPAC Name

1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(14-11(15)7-8-12(14)16)13(17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTSYQATORYQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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